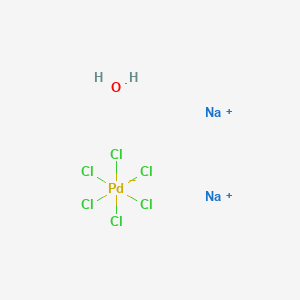

![molecular formula C13H15BrN2O B580327 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-96-0](/img/structure/B580327.png)

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Vue d'ensemble

Description

The compound “3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one” is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is a nitrogen atom. The compound also contains a bromophenyl group and a ketone group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction. The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro ring system, with the bromophenyl and ketone groups attached. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and ketone groups. The bromine atom is a good leaving group, so it could be involved in substitution reactions. The ketone group is electrophilic and can undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Applications De Recherche Scientifique

- Analgesic Properties : Research has explored the analgesic effects of 3-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one . Investigating its mechanism of action and potential as a pain-relieving agent is crucial for developing novel analgesics.

- Stereoselective Construction : Scientists have developed an efficient method for constructing 1,6-dioxaspiro[4.n]decan-2-one systems (where n = 4 or 5) from sugar-derived spirocyclopropane carboxylic acids. This work highlights the compound’s role in spiro compound synthesis .

- NMR Signal Integration : In proton NMR spectra, the integration of signal areas provides valuable information. For instance, the integration ratio of 3:2 for the peaks at 7.4 ppm and 2.6 ppm in the 1H NMR spectrum of 1,4-dimethylbenzene corresponds to the actual proton ratios (6:4). This knowledge aids in peak assignment and structural identification .

Medicinal Chemistry and Drug Development

Organic Synthesis and Spiro Compounds

NMR Spectroscopy and Structural Elucidation

Mécanisme D'action

Target of Action

Unfortunately, the specific targets of the compound “3-(2-Bromophenyl)-1,4-diazaspiro[4Compounds with similar structures have been studied . For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione, a structure closely related to the compound , have shown antimicrobial activity .

Mode of Action

For instance, Brompheniramine, a compound with a bromophenyl group, acts as an antagonist of the H1 histamine receptors .

Biochemical Pathways

For instance, Brompheniramine, a compound with a bromophenyl group, affects the histaminergic pathway .

Result of Action

For instance, Brompheniramine, a compound with a bromophenyl group, has antihistaminic effects .

Propriétés

IUPAC Name |

2-(2-bromophenyl)-1,4-diazaspiro[4.4]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-10-6-2-1-5-9(10)11-12(17)16-13(15-11)7-3-4-8-13/h1-2,5-6,11,15H,3-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREOJUBLVKJJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849466, DTXSID901228834 | |

| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

CAS RN |

1272755-96-0, 1219331-78-8 | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazaspiro[4.4]nonan-2-one, 3-(2-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)